![molecular formula C8H15NO2 B113079 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one CAS No. 846057-27-0](/img/structure/B113079.png)

1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one

Vue d'ensemble

Description

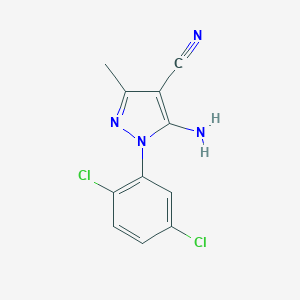

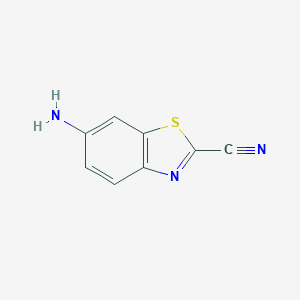

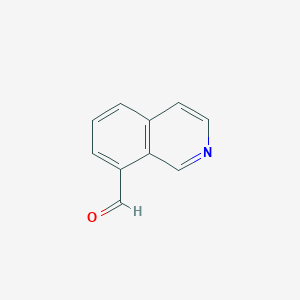

“1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one” is a chemical compound with the CAS Number: 846057-27-0. Its molecular weight is 157.21 and its IUPAC name is (1-acetyl-4-piperidinyl)methanol . It is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO2/c1-7(11)9-4-2-8(6-10)3-5-9/h8,10H,2-6H2,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a colorless to yellow-brown liquid or solid . It has a high GI absorption, is not a P-gp substrate, and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its water solubility is very high, with a solubility of 44.9 mg/ml .Applications De Recherche Scientifique

Synthesis and Characterization

1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one and its derivatives have been synthesized and characterized through various methods. In one study, a compound was synthesized using a click chemistry approach and characterized using IR, NMR, MS, TGA, and DSC techniques. This compound's crystal structure was analyzed, and its cytotoxicity was evaluated, revealing potential for biological applications (Govindhan et al., 2017). Another research focused on the structural and electronic properties of a molecule with a similar structure, using density functional theory (DFT) and semi-empirical molecular orbital calculations (Essa & Jalbout, 2008).

Antibacterial Activity

Compounds containing the this compound structure have been assessed for their antibacterial properties. For instance, certain synthesized compounds showed promising antibacterial activity, indicating potential for medicinal applications (Merugu, Ramesh, & Sreenivasulu, 2010).

Building Blocks for Crown Ethers

Derivatives of this compound have been used as valuable building blocks in the synthesis of functionalized crown ethers, highlighting their significance in organic synthesis (Nawrozkij et al., 2014).

Crystal Structure Analysis

Several studies have focused on determining the crystal structure of compounds related to this compound. These studies provide insights into the molecular packing, hydrogen bonding, and interaction energy, aiding in the understanding of the compound's properties and potential applications (R. V. & R. C., 2021).

Nanoparticle Synthesis and Catalysis

The compound and its derivatives have also been explored in the context of nanoparticle synthesis and as catalysts in chemical reactions. For instance, Fe3O4 magnetic nanoparticles were used for the synthesis of certain derivatives under ultrasound irradiation, showcasing the compound's versatility in facilitating clean and efficient chemical methodologies (Mokhtary & Torabi, 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 1-(4-(hydroxymethyl)piperidin-1-yl)ethanone are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Result of Action

The molecular and cellular effects of 1-(4-(hydroxymethyl)piperidin-1-yl)ethanone’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-(hydroxymethyl)piperidin-1-yl)ethanone . These factors can include pH, temperature, and the presence of other molecules in the environment.

Propriétés

IUPAC Name |

1-[4-(hydroxymethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(11)9-4-2-8(6-10)3-5-9/h8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVJYNNOTNTJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596637 | |

| Record name | 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846057-27-0 | |

| Record name | 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

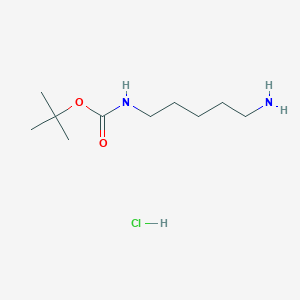

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate](/img/structure/B112999.png)

![[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine](/img/structure/B113029.png)